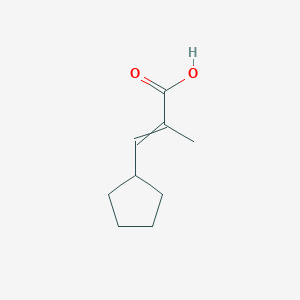

2-Propenoic acid, 3-cyclopentyl-2-methyl-

CAS No.:

Cat. No.: VC20263085

Molecular Formula: C9H14O2

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14O2 |

|---|---|

| Molecular Weight | 154.21 g/mol |

| IUPAC Name | 3-cyclopentyl-2-methylprop-2-enoic acid |

| Standard InChI | InChI=1S/C9H14O2/c1-7(9(10)11)6-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,10,11) |

| Standard InChI Key | CJCPUSYBAQVMQR-UHFFFAOYSA-N |

| Canonical SMILES | CC(=CC1CCCC1)C(=O)O |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

2-Propenoic acid, 3-cyclopentyl-2-methyl-, belongs to the class of α,β-unsaturated carboxylic acids. Its structure consists of:

-

A propenoic acid core (CH₂=CH–COOH) with a methyl group (–CH₃) at the second carbon (C2) and a cyclopentyl ring (–C₅H₉) at the third carbon (C3).

-

The presence of both electron-donating (methyl) and sterically bulky (cyclopentyl) substituents, which influence its electronic configuration and reactivity.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 3-cyclopentyl-2-methylpropenoic acid likely involves:

-

Friedel-Crafts Acylation: Cyclopentane could react with acetyl chloride in the presence of AlCl₃ to form cyclopentyl methyl ketone.

-

Aldol Condensation: The ketone undergoes condensation with formaldehyde to introduce the α,β-unsaturated system.

-

Oxidation: Conversion of the aldol product to the carboxylic acid via Jones oxidation.

Alternative routes may leverage cross-metathesis reactions using Grubbs catalysts to couple cyclopentene derivatives with pre-functionalized acrylic acid precursors .

Reactivity Profile

-

Electrophilic Additions: The α,β-unsaturated system is susceptible to nucleophilic attack. For example, Michael additions with amines or thiols could yield β-substituted derivatives.

-

Polymerization: The double bond enables radical or anionic polymerization, forming polymers with potential applications in coatings or adhesives.

-

Esterification: Reaction with alcohols (e.g., methanol) would produce methyl esters, which are more volatile and suitable for fragrance applications .

Industrial and Pharmacological Applications

Fragrance and Flavor Industry

Structurally similar esters, such as methyl 3-cyclopentylacrylate, are valued for their fruity, floral odors. The methyl ester derivative of 3-cyclopentyl-2-methylpropenoic acid could serve as a fragrance intermediate, though its odor profile remains uncharacterized .

Polymer Science

The compound’s α,β-unsaturated system makes it a candidate for:

-

Copolymerization with styrene or acrylates to enhance thermal stability.

-

Cross-linking agents in resin formulations, improving mechanical properties.

Biological Activity

While no direct studies exist on 3-cyclopentyl-2-methylpropenoic acid, related propenoic acid derivatives exhibit notable bioactivity:

In Senecio laetus extracts, propenoic acid derivatives contributed to dose-dependent antiproliferative effects against breast (MCF-7) and colon (HCT-116) cancer cells, with IC₅₀ values ranging from 45–80 µg/mL . The cyclopentyl and methyl substituents in 3-cyclopentyl-2-methylpropenoic acid may enhance membrane permeability, potentially improving bioavailability compared to simpler analogs.

Future Research Directions

-

Synthetic Optimization: Develop enantioselective routes to access stereoisomers for chiral drug intermediates.

-

Pharmacological Screening: Evaluate anticancer and antimicrobial activity using in vitro models.

-

Material Science Applications: Investigate copolymerization kinetics with vinyl monomers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume